molecular formula C7H6ClIO B6164132 5-chloro-2-iodo-4-methylphenol CAS No. 2088368-74-3

5-chloro-2-iodo-4-methylphenol

Cat. No. B6164132
CAS RN: 2088368-74-3
M. Wt: 268.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-iodo-4-methylphenol is a chemical compound with the molecular formula C7H6ClIO. It has a molecular weight of 268.48 . It is also known by its IUPAC name, which is the same .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-iodo-4-methylphenol can be represented by the InChI code: 1S/C7H6ClIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 268.48 .

Safety and Hazards

This compound is classified under the GHS07 hazard class. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-iodo-4-methylphenol involves the introduction of a chlorine atom and an iodine atom onto a phenol ring that already contains a methyl group. This can be achieved through a series of reactions that involve the use of appropriate reagents and conditions.", "Starting Materials": [ "4-methylphenol", "sodium hydroxide", "chlorine gas", "iodine", "sulfuric acid", "hydrogen peroxide", "sodium bisulfite" ], "Reaction": [ "Step 1: Dissolve 4-methylphenol in a solution of sodium hydroxide and water.", "Step 2: Add chlorine gas to the solution and stir until the desired level of chlorination is achieved.", "Step 3: Add iodine to the solution and stir until the desired level of iodination is achieved.", "Step 4: Acidify the solution with sulfuric acid to protonate the phenol ring.", "Step 5: Add hydrogen peroxide to the solution to oxidize the iodine to iodate.", "Step 6: Neutralize the solution with sodium bisulfite to reduce the iodate back to iodine.", "Step 7: Filter the solution to obtain the desired product, 5-chloro-2-iodo-4-methylphenol." ] }

CAS RN

2088368-74-3

Product Name

5-chloro-2-iodo-4-methylphenol

Molecular Formula

C7H6ClIO

Molecular Weight

268.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.